Trimethylgallium

Overview

Description

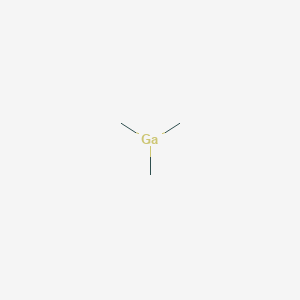

Trimethylgallium is an organogallium compound with the chemical formula Ga(CH₃)₃. It is a colorless, pyrophoric liquid that reacts vigorously with water and can ignite spontaneously in air . This compound is widely used in the semiconductor industry, particularly in the production of gallium-containing compound semiconductors.

Mechanism of Action

Target of Action

Trimethylgallium (TMG), often abbreviated to TMGa, is an organogallium compound with the formula Ga(CH3)3 . It is primarily used as a precursor for gallium in the production of gallium-containing compound semiconductors . These semiconductors are used in the production of LED lighting and other semiconductor devices .

Mode of Action

TMG is a colorless, pyrophoric liquid that adopts a monomeric structure . When examined in detail, the monomeric units are clearly linked by multiple weak Ga—C interactions . The most widely used method for commercial production of high-purity TMG is the reaction of a Ga–Mg mixture or alloy with methyl iodide in ether .

Pharmacokinetics

It’s important to note that tmg is a pyrophoric liquid and reacts with water to release methane .

Result of Action

The result of TMG’s action is primarily seen in its role as a precursor for gallium in the production of gallium-containing compound semiconductors . These semiconductors are used in the production of LED lighting and other semiconductor devices .

Action Environment

The action of TMG can be influenced by environmental factors. For instance, the decomposition of TMG can vary depending on the atmosphere it is in . Additionally, TMG is pyrophoric, meaning it can ignite spontaneously in air, and it reacts with water to release methane . Therefore, the environment in which TMG is used must be carefully controlled to ensure safety and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylgallium is typically synthesized by reacting gallium trichloride with various methylating agents. One common method involves the reaction of gallium trichloride with methylmagnesium iodide in diethyl ether, producing a diethyl ether adduct . Another method uses methyl lithium in the presence of a tertiary phosphine to form an air-stable phosphine adduct, which can be heated under vacuum to liberate base-free this compound .

Industrial Production Methods: In industrial settings, this compound is often produced by reacting iodine and molten gallium in an inert atmosphere to form gallium triiodide, which then reacts with trimethylaluminium in the presence of an initiator . This method yields high-purity this compound with a purity of 99.9999% and a yield higher than 90% .

Chemical Reactions Analysis

Types of Reactions: Trimethylgallium undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form gallium oxide.

Reduction: It can be reduced to elemental gallium.

Substitution: It can undergo substitution reactions with other organometallic compounds.

Common Reagents and Conditions:

Oxidation: Typically involves exposure to oxygen or air.

Reduction: Often involves hydrogen gas or other reducing agents.

Substitution: Commonly involves other organometallic reagents such as dimethylzinc or trimethylaluminium.

Major Products:

Oxidation: Gallium oxide (Ga₂O₃).

Reduction: Elemental gallium (Ga).

Substitution: Various organogallium compounds depending on the substituent used.

Scientific Research Applications

Trimethylgallium has numerous applications in scientific research and industry:

Chemistry: Used as a precursor in the synthesis of gallium-containing compounds.

Biology: Employed in the study of gallium’s biological effects and potential therapeutic uses.

Medicine: Investigated for its potential in cancer treatment due to gallium’s ability to disrupt cellular processes.

Industry: Widely used in the semiconductor industry for the production of gallium arsenide (GaAs), gallium nitride (GaN), and other compound semiconductors through metalorganic chemical vapor deposition (MOCVD) and metalorganic vapor phase epitaxy (MOVPE)

Comparison with Similar Compounds

Trimethylaluminium (Al(CH₃)₃): Similar in structure but forms different compounds upon decomposition.

Triethylgallium (Ga(C₂H₅)₃): Used as an alternative gallium source in semiconductor production.

Uniqueness: Trimethylgallium is unique due to its high reactivity and ability to form high-purity gallium-containing compounds. It is preferred over triethylgallium for certain applications due to its superior structural and optical properties in the resulting films .

Properties

IUPAC Name |

trimethylgallane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH3.Ga/h3*1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCZXGTMEAKBVPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Ga](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9Ga | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061696 | |

| Record name | Trimethylgallium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Akzo Nobel MSDS] | |

| Record name | Trimethylgallium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18366 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

223.0 [mmHg] | |

| Record name | Trimethylgallium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18366 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1445-79-0 | |

| Record name | Trimethylgallium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1445-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gallium, trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001445790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallium, trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethylgallium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylgallium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-](/img/structure/B75583.png)

![4-[bis[4-[benzyl(methyl)amino]phenyl]-hydroxymethyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B75590.png)

![4-Chloromethyl-[1,3]dioxane](/img/structure/B75608.png)